molecular formula C8H6N2O3S B11927804 Methyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate CAS No. 1379338-27-8

Methyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate

Cat. No.: B11927804
CAS No.: 1379338-27-8
M. Wt: 210.21 g/mol
InChI Key: YQVGUPBFPUAFLD-UHFFFAOYSA-N
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Description

Methyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by its fused ring structure, which includes both a thiophene and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate typically involves the cyclization of appropriate thiophene derivatives with formic acid or other one-carbon source reagents. One common method involves heating 3-amino-thiophene-2-carboxamides in formic acid to yield the desired thienopyrimidine-4-one derivatives . Another approach includes the use of triethyl orthoformate or dimethylformamide dimethylacetal (DMF-DMA) as cyclization agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the thienopyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thienopyrimidine derivatives.

Scientific Research Applications

Methyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It has been studied for its potential as an anticancer and antimicrobial agent. Some derivatives have shown broad-spectrum activity against various cancer cell lines and bacteria.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

    Biological Research: It can serve as a molecular probe to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of methyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interfere with cellular pathways by modulating signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate is unique due to its specific ring fusion pattern and functional groups, which confer distinct chemical reactivity and biological activity. Its methyl ester group enhances its solubility and facilitates its incorporation into various chemical reactions.

Properties

IUPAC Name

methyl 4-oxo-3H-thieno[3,2-d]pyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3S/c1-13-8(12)6-9-4-2-3-14-5(4)7(11)10-6/h2-3H,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQVGUPBFPUAFLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C(=O)N1)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70856415
Record name Methyl 4-oxo-1,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379338-27-8
Record name Methyl 4-oxo-1,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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